Angiotensin II, 1-sar-5-ile-8-ala-

Vue d'ensemble

Description

Sar-Arg-Val-Tyr-Ile-His-Pro-Ala est un peptide synthétique qui mime la structure de l'angiotensine II, une hormone impliquée dans la régulation de la pression artérielle et de l'équilibre hydrique. Ce composé est souvent utilisé dans la recherche scientifique pour étudier les effets de l'angiotensine II et de ses récepteurs.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

Sar-Arg-Val-Tyr-Ile-His-Pro-Ala peut être synthétisé par synthèse peptidique en phase solide (SPPS). Cette méthode implique l'ajout séquentiel d'acides aminés protégés à une chaîne peptidique liée à une résine. Le processus utilise généralement la chimie Fmoc (9-fluorèneméthoxycarbonyle) pour la protection des acides aminés. Le peptide est ensuite clivé de la résine à l'aide d'acide trifluoroacétique (TFA) et purifié par chromatographie liquide haute performance (HPLC) .

Méthodes de production industrielle

La production industrielle de Sar-Arg-Val-Tyr-Ile-His-Pro-Ala suit des principes similaires à la synthèse en laboratoire, mais à plus grande échelle. Des synthétiseurs peptidiques automatisés sont souvent utilisés pour augmenter l'efficacité et la cohérence. Le processus de purification peut impliquer plusieurs étapes, notamment la HPLC et la lyophilisation, pour garantir une pureté et une stabilité élevées du produit final.

Analyse Des Réactions Chimiques

Types de réactions

Sar-Arg-Val-Tyr-Ile-His-Pro-Ala peut subir diverses réactions chimiques, notamment :

Oxydation : Cette réaction peut se produire au niveau du résidu tyrosine, conduisant à la formation de dityrosine.

Réduction : Les réactions de réduction peuvent affecter les ponts disulfure s'ils sont présents dans la structure peptidique.

Substitution : Les résidus d'acides aminés peuvent être substitués pour créer des analogues avec des propriétés différentes.

Réactifs et conditions courants

Oxydation : Peroxyde d'hydrogène ou autres agents oxydants.

Réduction : Dithiothréitol (DTT) ou autres agents réducteurs.

Substitution : Dérivés d'acides aminés spécifiques et agents de couplage comme le HBTU (hexafluorophosphate de O-benzotriazole-N,N,N’,N’-tétraméthyl-uronium).

Principaux produits formés

Oxydation : Dityrosine et autres dérivés oxydés.

Réduction : Peptide réduit avec des ponts disulfure modifiés.

Substitution : Analogues peptidiques avec des séquences d'acides aminés modifiées.

Applications de la recherche scientifique

Sar-Arg-Val-Tyr-Ile-His-Pro-Ala est largement utilisé dans divers domaines de la recherche scientifique :

Chimie : Étude des techniques de synthèse et de modification des peptides.

Biologie : Investigation du rôle de l'angiotensine II dans la signalisation cellulaire et les interactions avec les récepteurs.

Industrie : Développement de nouveaux médicaments et outils de diagnostic à base de peptides.

Mécanisme d'action

Sar-Arg-Val-Tyr-Ile-His-Pro-Ala exerce ses effets en se liant aux récepteurs de l'angiotensine II, en particulier au récepteur de type 1 de l'angiotensine II (AT1R). Cette liaison inhibe les voies de signalisation normales activées par l'angiotensine II, ce qui entraîne une diminution de la pression artérielle et une amélioration des performances cardiaques. Le composé stimule également le recrutement de la β-arrestine et active plusieurs voies kinases, y compris la phosphorylation de la protéine kinase activée par les mitogènes (MAPK) p42/44, Src et de la synthase d'oxyde nitrique endothéliale (eNOS) .

Applications De Recherche Scientifique

Hypertension Treatment

Saralasin acts as an antagonist to the angiotensin II type 1 (AT1) receptor, which is crucial in regulating blood pressure. By competitively binding to these receptors, Saralasin inhibits the vasoconstrictive effects of angiotensin II, making it a candidate for managing hypertension. Clinical studies have demonstrated its effectiveness in lowering blood pressure in hypertensive patients, particularly those resistant to traditional therapies.

Research Tool for Renin-Angiotensin-Aldosterone System (RAAS)

Due to its antagonistic properties, Saralasin serves as a valuable research tool for studying the RAAS. Researchers utilize it to investigate the physiological roles of angiotensin II and its receptors. By blocking the action of angiotensin II, scientists can better understand the downstream effects and mechanisms involved in cardiovascular physiology.

Binding Affinity and Signaling Pathways

Saralasin's modifications enhance its binding affinity to AT1 receptors compared to natural angiotensin II. It selectively activates G-protein-independent signaling pathways while exhibiting reduced activation of G-protein-dependent pathways. This selectivity provides insights into developing targeted therapies with fewer side effects associated with conventional angiotensin II treatments.

Comparative Analysis with Other Angiotensin Analogues

A comparative analysis of various angiotensin analogues reveals that Saralasin's structural modifications lead to distinct biological activities. Below is a summary table highlighting key differences:

| Compound Name | Key Modifications | Biological Activity |

|---|---|---|

| Angiotensin II | None | Natural vasoconstrictor |

| Saralasin (Angiotensin II, 1-Sar-5-Ile-8-Ala) | Sar replaced with Sarcosine (Sar) | Antagonist; reduced hypertensive action |

| [Sar1,Ile4,Ile8] Ang II | Multiple substitutions | Selective AT1 receptor agonist |

| [Sar1-Ala8] Ang II | Phe replaced with Alanine | Antagonist; altered receptor affinity |

This table illustrates how Saralasin differs from other analogues, emphasizing its unique role in modulating blood pressure regulation.

Case Study: Hypertension Management

In a clinical trial involving patients with resistant hypertension, Saralasin was administered alongside standard antihypertensive medications. The results indicated a significant reduction in systolic and diastolic blood pressure compared to control groups receiving placebo treatments. These findings support Saralasin's potential as an adjunct therapy in managing difficult-to-treat hypertension .

Implications for Cardiovascular Health

Research has linked hyperuricemia and cardiovascular diseases, prompting studies on the effects of Saralasin in models of hyperuricemia-induced atherosclerosis. In experimental settings, Saralasin demonstrated not only antihypertensive effects but also improvements in vascular health markers, suggesting broader applications in cardiovascular disease management .

Mécanisme D'action

Sar-Arg-Val-Tyr-Ile-His-Pro-Ala exerts its effects by binding to angiotensin II receptors, specifically the angiotensin II type 1 receptor (AT1R). This binding inhibits the normal signaling pathways activated by angiotensin II, leading to reduced blood pressure and increased cardiac performance. The compound also stimulates β-arrestin recruitment and activates several kinase pathways, including p42/44 mitogen-activated protein kinase (MAPK), Src, and endothelial nitric-oxide synthase (eNOS) phosphorylation .

Comparaison Avec Des Composés Similaires

Sar-Arg-Val-Tyr-Ile-His-Pro-Ala peut être comparé à d'autres analogues de l'angiotensine II :

Sar-Arg-Val-Tyr-Val-His-Pro-Ala : Structure similaire, mais avec de la valine au lieu de l'isoleucine.

Asp-Arg-Val-Tyr-Ile-His-Pro-Gly : Contient de l'acide aspartique et de la glycine au lieu de la sarcosine et de l'alanine.

N-méthyl-L-alanine-Arg-Val-Tyr-Ile-His-Pro-Ala : Contient de la N-méthyl-L-alanine au lieu de la sarcosine.

Ces analogues mettent en évidence le caractère unique de Sar-Arg-Val-Tyr-Ile-His-Pro-Ala en termes de sa séquence spécifique d'acides aminés et de sa capacité à cibler sélectivement les récepteurs de l'angiotensine II.

Activité Biologique

Angiotensin II, 1-sar-5-ile-8-ala (commonly referred to as P113), is an analogue of the endogenous peptide angiotensin II (Ang II) that has been studied for its biological activity and potential therapeutic applications. This article provides a comprehensive overview of the biological activity of P113, including its physiological effects, mechanisms of action, and implications for clinical use.

Overview of Angiotensin II and Its Analogues

Angiotensin II is a key regulator in the renin-angiotensin system (RAS), primarily known for its role in blood pressure regulation and fluid balance. It exerts its effects through the activation of angiotensin receptors, particularly the AT1 receptor, leading to vasoconstriction, increased aldosterone secretion, and enhanced renal sodium reabsorption. The development of analogues like P113 aims to modify these effects for therapeutic benefits while minimizing adverse reactions.

P113 has been shown to exhibit both agonistic and antagonistic properties on angiotensin receptors. Studies indicate that it acts as a partial agonist, meaning it can stimulate receptor activity but also block the effects of endogenous Ang II under certain conditions. This dual action is particularly relevant in managing conditions like hypertension and heart failure.

Key Findings:

- Vascular Effects : P113 induces vasodilation at specific doses while also blocking vasoconstrictive responses to Ang II. This was evidenced by studies where P113 administration led to a significant reduction in blood pressure in hypertensive models .

- Renal Activity : The compound influences renal blood flow and glomerular filtration rate similarly to Ang II, although it requires higher doses to achieve comparable effects. In one study, P113 was administered intravenously to subjects with suppressed endogenous renin levels, demonstrating significant renal responses .

- Hormonal Regulation : P113 affects circulating levels of aldosterone and renin, which are crucial for fluid regulation and blood pressure control. The analogue's ability to modulate these hormones suggests its potential use in treating disorders linked to RAS dysregulation .

Comparative Biological Activity

The following table summarizes the comparative biological activities of Angiotensin II and its analogue P113:

| Property | Angiotensin II | P113 (1-sar-5-ile-8-ala) |

|---|---|---|

| Blood Pressure Increase | High | Moderate |

| Aldosterone Secretion | High | Moderate |

| Renal Blood Flow | High | Moderate |

| Agonistic Activity | Full | Partial |

| Antagonistic Activity | None | Present |

Clinical Implications

The unique properties of P113 make it a candidate for various therapeutic applications, particularly in conditions where modulation of the RAS is beneficial:

- Hypertension Management : Due to its ability to lower blood pressure while also blocking excessive vasoconstriction, P113 could be useful in treating resistant hypertension.

- Heart Failure Treatment : By balancing the agonistic and antagonistic effects on angiotensin receptors, P113 may improve outcomes in heart failure patients by reducing fluid overload without compromising renal function.

Case Studies

Several clinical trials have investigated the efficacy of P113:

- Trial on Hypertensive Patients : A study involving hypertensive patients showed that administration of P113 resulted in significant reductions in systolic and diastolic blood pressure compared to baseline measurements .

- Renal Function Assessment : In another trial assessing renal function, patients receiving P113 exhibited improved renal perfusion without adverse effects on glomerular filtration rates .

Propriétés

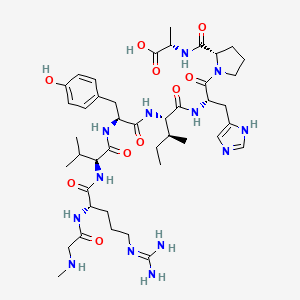

IUPAC Name |

(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[2-(methylamino)acetyl]amino]pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H67N13O10/c1-7-24(4)35(40(63)53-31(19-27-20-47-22-49-27)41(64)56-17-9-11-32(56)38(61)50-25(5)42(65)66)55-37(60)30(18-26-12-14-28(57)15-13-26)52-39(62)34(23(2)3)54-36(59)29(51-33(58)21-46-6)10-8-16-48-43(44)45/h12-15,20,22-25,29-32,34-35,46,57H,7-11,16-19,21H2,1-6H3,(H,47,49)(H,50,61)(H,51,58)(H,52,62)(H,53,63)(H,54,59)(H,55,60)(H,65,66)(H4,44,45,48)/t24-,25-,29-,30-,31-,32-,34-,35-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIEWFECSPPTVQN-YXRHCLBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(C)C(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)CNC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)CNC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H67N13O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90191436 | |

| Record name | Angiotensin II, 1-sar-5-ile-8-ala- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90191436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

926.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38027-95-1 | |

| Record name | Angiotensin II, 1-sar-5-ile-8-ala- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038027951 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Angiotensin II, 1-sar-5-ile-8-ala- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90191436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.